C20H15BrN6S
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Overview
Description
The compound with the molecular formula C20H15BrN6S is a complex organic molecule that contains bromine, nitrogen, and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C20H15BrN6S typically involves multi-step organic reactions. One common method includes the reaction of a brominated aromatic compound with a nitrogen-containing heterocycle under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
C20H15BrN6S: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine atom in the compound can be substituted with other atoms or groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
C20H15BrN6S: has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism by which C20H15BrN6S exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, thereby modulating their activity and leading to the desired effects.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to C20H15BrN6S include other brominated aromatic compounds and nitrogen-containing heterocycles. Examples include:
C20H15ClN6S: A chlorinated analog with similar properties.
C20H15BrN5S: A compound with one less nitrogen atom.
Uniqueness
What sets This compound apart from similar compounds is its specific combination of bromine, nitrogen, and sulfur atoms, which confer unique chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
Properties
Molecular Formula |
C20H15BrN6S |
---|---|
Molecular Weight |
451.3 g/mol |
IUPAC Name |
4-[(E)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]-3-(3-phenyl-1H-pyrazol-5-yl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C20H15BrN6S/c21-16(11-14-7-3-1-4-8-14)13-22-27-19(25-26-20(27)28)18-12-17(23-24-18)15-9-5-2-6-10-15/h1-13H,(H,23,24)(H,26,28)/b16-11-,22-13+ |
InChI Key |
YIORIQKCVIHNAN-HNYPPXODSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C=N/N2C(=NNC2=S)C3=CC(=NN3)C4=CC=CC=C4)\Br |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C=NN2C(=NNC2=S)C3=CC(=NN3)C4=CC=CC=C4)Br |
Origin of Product |
United States |
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